Spiro[3.3]heptan-2-ol
Overview
Description
Spiro[3.3]heptan-2-ol is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclopropane rings connected at a single carbon atom. This compound is notable for its non-coplanar exit vectors, making it a saturated benzene bioisostere . The molecular formula of this compound is C7H12O, and it has a molecular weight of 112.17 g/mol .
Mechanism of Action
Mode of Action
The mode of action of Spiro[3.3]heptan-2-ol is currently under investigation. Preliminary studies suggest that it may undergo sequential C–C bond oxidative addition and β-carbon elimination . .
Biochemical Pathways
The biochemical pathways affected by Spiro[3It has been suggested that the spiro[3.3]heptane core can act as a saturated benzene bioisostere , which could potentially affect a wide range of biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. These factors are crucial in understanding the pharmacokinetics of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role as a saturated benzene bioisostere , it may have diverse effects on cellular function
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . More research is needed to understand these influences.
Preparation Methods
Spiro[3.3]heptan-2-ol can be synthesized through various methods. One common approach involves the addition of ketenes to activated or strained alkenes . Another method includes the alkylation of malonate esters, followed by rearrangements of cyclopropanes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
Spiro[3.3]heptan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of spiro[3.3]heptan-2-one.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of spiro[3.3]heptan-2-amine.
Scientific Research Applications
Spiro[3.3]heptan-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Spiro[3.3]heptan-2-ol can be compared to other spirocyclic compounds such as:
Bicyclo[1.1.1]pentane: Known for its coplanar exit vectors and use as a benzene bioisostere.
Cubane: Another saturated benzene bioisostere with unique structural properties.
Bicyclo[2.2.2]octane: Used in similar applications due to its stability and bioisosteric properties.
2-Oxabicyclo[2.2.2]octane: Notable for its oxygen-containing ring and bioisosteric applications.
This compound stands out due to its non-coplanar exit vectors, which provide distinct physicochemical properties and biological activities .
Properties
IUPAC Name |
spiro[3.3]heptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-4-7(5-6)2-1-3-7/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBGAAXUJGPVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502422-51-6 | |
Record name | spiro[3.3]heptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.